molecular formula C16H25N B2933801 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine CAS No. 863668-06-8

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine

Cat. No.: B2933801
CAS No.: 863668-06-8
M. Wt: 231.383
InChI Key: DESGYLVMFUBARC-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Scientific Research Applications

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-cyclohexylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-cyclohexylbenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

    1-(4-Cyclohexylphenyl)ethanone: Shares the cyclohexylphenyl structure but differs in the functional group attached to the phenyl ring.

    2-(4-Cyclohexylphenyl)propionic acid: Similar structure with a propionic acid moiety instead of the amine group.

Uniqueness: 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESGYLVMFUBARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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